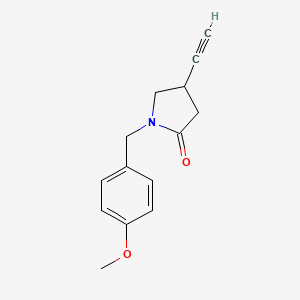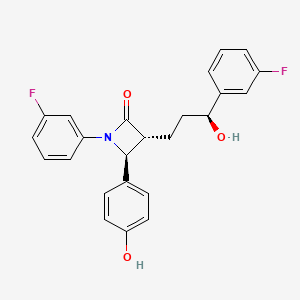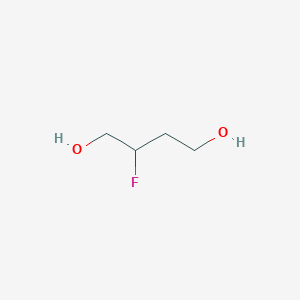
2-Fluorobutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobutane-1,4-diol is an organic compound with the molecular formula C4H9FO2 It is a fluorinated diol, meaning it contains two hydroxyl groups (-OH) and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorobutane-1,4-diol can be synthesized through several methods. One common approach involves the fluorination of butane-1,4-diol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorobutanal or 2-fluorobutanone.
Reduction: Formation of 2-fluorobutanol or butane.
Substitution: Formation of azido or cyano derivatives of butane.
Aplicaciones Científicas De Investigación
2-Fluorobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Fluorobutane-1,4-diol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and binding properties. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
1,4-Butanediol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
2-Chlorobutane-1,4-diol: A chlorinated analog with similar properties but different reactivity due to the chlorine atom.
2-Bromobutane-1,4-diol: A brominated analog with distinct chemical behavior compared to the fluorinated compound.
Uniqueness: 2-Fluorobutane-1,4-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C4H9FO2 |
|---|---|
Peso molecular |
108.11 g/mol |
Nombre IUPAC |
2-fluorobutane-1,4-diol |
InChI |
InChI=1S/C4H9FO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2 |
Clave InChI |
IBZHQYDVHLIBLL-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


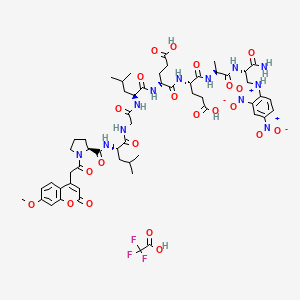
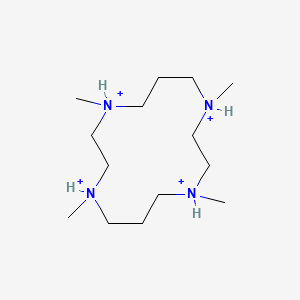


![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)

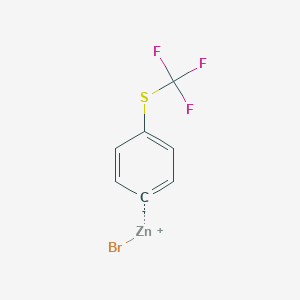

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
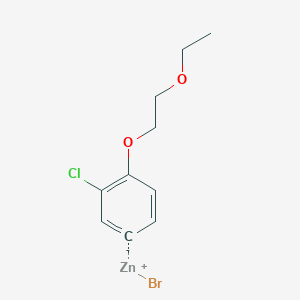
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
